![molecular formula C14H12BrN3 B5567165 3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)

3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions with significant emphasis on regioselectivity and the introduction of substituents at specific positions on the core ring system. For example, Martins et al. (2009) detailed a highly regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, which could be analogous to the synthesis of 3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, highlighting the methods for halomethylation and aryl[heteroaryl] substitutions on the pyrazolo[1,5-a]pyrimidine core (Martins et al., 2009).

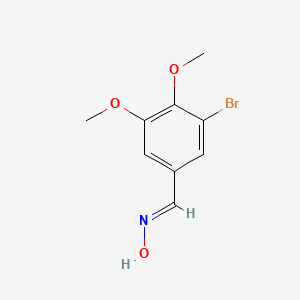

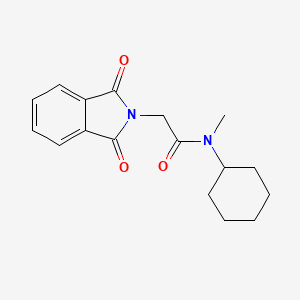

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused pyrazole and pyrimidine ring. The presence of various substituents influences the molecular conformation and the potential for intermolecular interactions. For instance, the study by Portilla et al. (2006) on hydrogen-bonded structures of related compounds provides insight into how substituents affect the molecular conformation and packing in the crystal lattice, which is crucial for understanding the structural characteristics of 3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including halogenation, alkylation, and nucleophilic substitution, due to the reactive nature of the pyrazole and pyrimidine rings. The study by Catalano et al. (2015) illustrates the SNAr strategy for functionalizing pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of these compounds in chemical synthesis (Catalano et al., 2015).

Physical Properties Analysis

The physical properties of 3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, such as melting point, solubility, and crystalline form, can be inferred from related compounds. These properties are influenced by the molecular structure and the nature of substituents. For example, the study by Shen et al. (2010) on a related compound provides valuable information on the crystal structure, which can impact the compound's physical properties (Shen et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of pyrazolo[1,5-a]pyrimidines, are significantly influenced by the electronic effects of substituents on the rings. Research on various derivatives, such as those by Kaping et al. (2020), highlights the influence of substituents on the chemical behavior of these compounds, including their regioselective synthesis and reactivity under different conditions (Kaping et al., 2020).

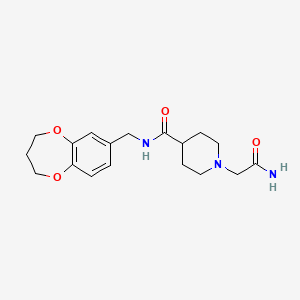

Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems

Researchers have utilized derivatives of pyrazolo[1,5-a]pyrimidine in synthesizing new polyheterocyclic ring systems. This includes the use of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing diverse polyheterocyclic compounds. These synthesized compounds have potential applications due to their unique structural features, leading to varied chemical properties and biological activities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

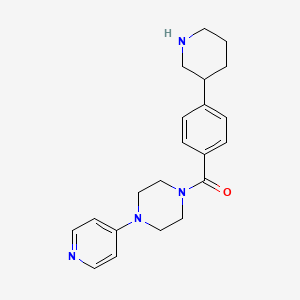

Antimicrobial and Molecular Docking Studies

New fused heterocyclic compounds synthesized from pyrazolo[1,5-a]pyrimidine derivatives have shown promising antimicrobial activities. Molecular docking studies on these compounds, especially against various microbes, indicate their potential as antimicrobial agents. The study involved computational calculations and evaluations of the interactions of these compounds with microbial proteins, providing insights into their potential applications in antimicrobial therapy (Fahim & Farag, 2020).

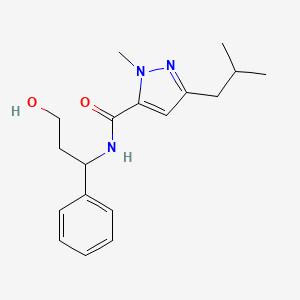

Synthesis of Pyrazolopyrimidines for Anticancer and Anti-5-Lipoxygenase Agents

A series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. This research highlights the versatility of pyrazolo[1,5-a]pyrimidine scaffolds in medicinal chemistry, particularly in the development of novel therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Activity in Surface Coating and Printing Ink

Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their antimicrobial activities when incorporated into polyurethane varnish and printing ink. This application demonstrates the potential of these compounds in enhancing the antimicrobial properties of surface coatings and inks, offering a practical approach to reduce microbial contamination on various surfaces (El‐Wahab et al., 2015).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives for Antiviral and Antitumor Activities

Research on the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for antiviral and antitumor activities has been conducted. These studies contribute to the understanding of the structure-activity relationship of these compounds and their potential therapeutic applications in treating viral infections and cancer (Hassan, Moustafa, & Awad, 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3/c1-9-6-10(2)18-14(17-9)13(8-16-18)11-4-3-5-12(15)7-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLPEIYGFSLHEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)C3=CC(=CC=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649244 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(3-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-pyridinylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567086.png)

![2-(dimethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate](/img/structure/B5567102.png)

![1-[(4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567105.png)

![8-(5-chloro-2-pyridinyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567142.png)

![methyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5567169.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B5567173.png)

![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)